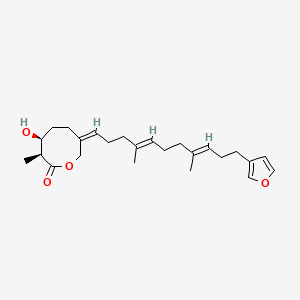

Astakolactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Astakolactin is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.

Aplicaciones Científicas De Investigación

Introduction to Astakolactin

This compound is a novel sesterterpene metabolite first isolated from the marine sponge Cacospongia scalaris in 2003. Its structure is characterized by a bicyclic linear sesterterpenoid with a furan unit and an eight-membered lactone tethered by a non-conjugated triene chain. The compound exhibits potential biological activities similar to other furanosesterterpenes, which have been noted for their diverse pharmacological effects.

Synthesis of this compound

The total synthesis of this compound has been achieved using several key reactions:

- Johnson–Claisen rearrangement

- Asymmetric Mukaiyama aldol reaction

- MNBA-mediated lactonization

These synthetic routes have been documented to produce yields ranging from 33% to 71%, depending on the specific conditions used (e.g., reagents and solvents) .

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| TCBC / Et3N / DMAP | THF/CH2Cl2 | 33 |

| MNBA / DMAP | CH2Cl2 | 71 |

Biological Applications

This compound has garnered interest for its potential biological activities, particularly in the following areas:

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent, similar to other natural products derived from marine sources. Studies indicate that compounds from marine sponges can exhibit activity against various pathogens, including multi-drug resistant strains.

Cytotoxicity

Research has demonstrated that this compound possesses cytotoxic effects against several human tumor cell lines. This aligns with findings on other sesterterpenes that exhibit significant anti-cancer properties .

Antioxidant Properties

The compound's structure suggests it may have antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. The presence of multiple functional groups in sesterterpenes often contributes to their ability to scavenge free radicals.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains, showcasing its potential as a natural antibiotic .

- Synthesis and Structure Elucidation : The total synthesis efforts have not only confirmed the proposed structure but also opened avenues for further modifications to enhance biological activity .

Análisis De Reacciones Químicas

Johnson–Claisen Rearrangement

The Johnson–Claisen rearrangement was employed to establish the terpene backbone of astakolactin. This reaction facilitated the formation of a γ,δ-unsaturated ester intermediate, which served as a critical precursor for subsequent stereochemical elaboration. The rearrangement proceeded under thermal conditions, yielding a stereodefined product essential for downstream functionalization .

Asymmetric Mukaiyama Aldol Reaction

A pivotal step in the synthesis involved an asymmetric Mukaiyama aldol reaction to install the C-2 and C-3 stereocenters with high selectivity:

-

Catalyst : (S)-Diamine-Sn(II) complex (23 ) with n-Bu2Sn(OAc)2.

-

Conditions : Reaction of aldehyde 18 with enol silyl ether 22 (derived from S-ethyl propanethioate).

-

Outcome : Produced aldol adduct 24 in 90% yield with 83% enantiomeric excess (ee) and 93:7 syn/anti diastereomeric ratio .

This step ensured precise stereochemical control, critical for matching the proposed structure of this compound.

MNBA-Mediated Lactonization

The eight-membered lactone ring was constructed using 2-methyl-6-nitrobenzoic anhydride (MNBA) -mediated lactonization. Key experimental data for this step are summarized below:

| Entry | Reagents (equiv) | Conditions | Yield (%) |

|---|---|---|---|

| 1 | TCBC (1.0)/Et3N (1.1)/DMAP (6.0) | THF/CH2Cl2, slow addition (12 h) | 33 |

| 2 | (PyS)2 (1.5)/PPh3 (1.6)/Ag(OTf) (2.0) | CHCl3/MeCN, slow addition (12 h) | N.D. |

| 3 | MNBA (1.3)/DMAP (6.0) | CH2Cl2 (2 mM), slow addition (12 h) | 60 |

| 4 | MNBA (1.3)/DMAP (6.0) | CH2Cl2 (1 mM), slow addition (12 h) | 71 |

Table 1: Optimization of lactonization conditions for this compound synthesis .

The MNBA-mediated method (Entry 4) proved most efficient, achieving 71% yield under dilute conditions to minimize intermolecular side reactions .

Comparative Analysis of Synthetic and Natural this compound

Despite successful synthesis, NMR comparisons revealed discrepancies between synthetic and natural this compound:

-

Terpene chain : 1H and 13C NMR signals matched closely (Δδ ≤ 0.1 ppm) .

-

Lactone moiety : Significant deviations (Δδ = 0.2–0.5 ppm) suggested structural differences in the eight-membered lactone ring .

These findings indicate that the natural product’s lactone configuration or connectivity may differ from the proposed structure, necessitating further structural revision.

Key Research Findings

-

Stereochemical precision : The asymmetric aldol reaction achieved >90% diastereoselectivity, underscoring its utility in complex molecule synthesis .

-

Lactonization efficiency : MNBA’s superiority over alternatives (e.g., TCBC) highlights its role in macrolactone formation .

-

Structural ambiguity : NMR mismatches imply the natural product’s lactone moiety remains unconfirmed, warranting additional studies .

This synthesis framework provides a foundation for exploring this compound’s biological activity and refining its structural assignment.

Propiedades

Fórmula molecular |

C25H36O4 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one |

InChI |

InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1 |

Clave InChI |

VRWCUJQWBMHNBO-MJGZZVEBSA-N |

SMILES |

CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |

SMILES isomérico |

C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O |

SMILES canónico |

CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |

Sinónimos |

astakolactin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.